2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-
CAS No.: 6410-13-5
Cat. No.: VC3767168
Molecular Formula: C16H10ClN3O3
Molecular Weight: 327.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6410-13-5 |
|---|---|
| Molecular Formula | C16H10ClN3O3 |
| Molecular Weight | 327.72 g/mol |
| IUPAC Name | 1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H |
| Standard InChI Key | FHEFMHNVEBIQDW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O |
Introduction
Chemical Identity and Nomenclature
2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an aromatic organic compound that belongs to the class of azo compounds containing a naphthalene moiety. The compound is registered with the Chemical Abstracts Service (CAS) under the number 6410-13-5 and is commercially available as a dark red solid . It is commonly known in the industrial sector as Pigment Red 6 or C.I. 12090, classifications that identify its use as a red colorant in various applications .
Synonyms and Alternative Nomenclature
The compound is referenced in chemical literature under multiple synonyms that reflect variations in naming conventions. These alternative designations include:
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(E)-1-((4-Chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol
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1-(4'-chloro-2'-nitrophenylazo)-2-naphthol
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1-[(4-Chloro-2-nitrophenyl)azo]naphthalene-2-ol
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2-Naphthalenol, 1-(4-chloro-2-nitrophenyl)azo-
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists this compound under the number 229-094-3, providing regulatory recognition within European chemical frameworks .
Structural Characteristics
The molecular structure of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- features several key functional groups that contribute to its chemical behavior and applications:
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An azo group (-N=N-) linking the naphthol and phenyl moieties
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A hydroxyl group (-OH) on the 2-position of the naphthalene ring
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A chloro substituent at the 4-position of the phenyl ring
This combination of functional groups creates an extended conjugated system that is responsible for the compound's characteristic deep red color and stability.
Physical and Chemical Properties
Basic Physical Properties
The compound exhibits distinct physical characteristics that define its handling requirements and application potential. Table 1 summarizes the key physical properties of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-:
Table 1: Physical Properties of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₀ClN₃O₃ | Determined |
| Molecular Weight | 327.72 g/mol | Calculated |
| Physical State | Dark red solid | Observed |
| Melting Point | 258 °C (with decomposition) | Experimental |
| Boiling Point | 551.7±50.0 °C | Predicted |
| Density | 1.45±0.1 g/cm³ | Predicted |
| LogP | 5.21 | Calculated |
| pKa | 13.45±0.50 | Predicted |
The compound decomposes at its melting point of 258 °C, indicating thermal instability at elevated temperatures . This decomposition behavior is significant for processing considerations in industrial applications where thermal stability is required.
Solubility Characteristics
The solubility profile of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is characteristic of many pigments, showing limited solubility in common organic solvents at room temperature. It demonstrates slight solubility in hot toluene and exhibits yellow-red coloration when dissolved in boiling ethanol . This limited solubility contributes to its persistence in environmental matrices and influences its application methodology in industrial settings.
The high predicted LogP value of 5.21 indicates significant lipophilicity, suggesting a tendency to partition into organic phases rather than aqueous environments . This property has implications for its environmental fate and bioavailability in biological systems.
Chemical Stability and Reactivity
The recommended storage temperature of 2-8°C suggests potential reactivity or degradation concerns at elevated temperatures or when exposed to light for extended periods . This storage recommendation is typical for azo compounds that may undergo photochemical decomposition.
Analytical Methods and Applications
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for the identification and quantification of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-. Research indicates that the compound can be effectively analyzed using reverse-phase HPLC methods with straightforward conditions .
The recommended mobile phase for HPLC analysis consists of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring compatibility with mass spectrometry, formic acid can be substituted for phosphoric acid without compromising analytical performance . This adaptability enhances the compound's analytical versatility across different detection platforms.
Specifically, the Newcrom R1 column, which is a specialized reverse-phase column with low silanol activity, has been documented as suitable for the analysis of this compound . The method's scalability makes it appropriate for both analytical and preparative applications, offering flexibility in research and industrial settings.
Environmental Considerations
Environmental Fate and Persistence
Based on research for related compounds, azo pigments generally demonstrate high persistence in environmental matrices due to their limited solubility and chemical stability . The presence of the chloro and nitro substituents likely enhances this persistence further by reducing susceptibility to biodegradation.
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